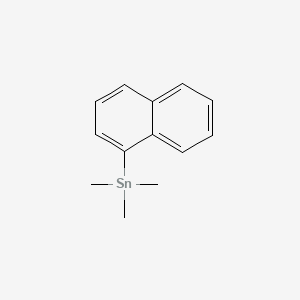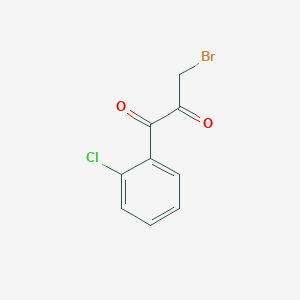![molecular formula C13H11N3O B8644494 [3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine](/img/structure/B8644494.png)
[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine is a heterocyclic compound that features an oxazole ring fused to a pyridine ring, attached to a phenylmethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine typically involves the formation of the oxazole ring followed by its fusion to the pyridine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as trifluoroacetic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The choice of reagents and conditions is critical to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that may include heat or light to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of [3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include signal transduction cascades that lead to changes in cellular functions. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting protective effects on cells.
Comparación Con Compuestos Similares
Similar Compounds
[2-(Pyridin-2-yl)oxazole]: Similar in structure but lacks the phenylmethanamine group.
[3-(Pyridin-2-yl)imidazole]: Contains an imidazole ring instead of an oxazole ring.
[2-(Pyridin-2-yl)thiazole]: Features a thiazole ring instead of an oxazole ring.
Uniqueness
The uniqueness of [3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine lies in its specific structural arrangement, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H11N3O |
|---|---|
Peso molecular |
225.25 g/mol |
Nombre IUPAC |
[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C13H11N3O/c14-8-9-3-1-4-10(7-9)13-16-12-11(17-13)5-2-6-15-12/h1-7H,8,14H2 |
Clave InChI |
KSOIZAUIMVMSJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=NC3=C(O2)C=CC=N3)CN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1H-1,2,4-Triazol-5-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B8644431.png)




![methyl 2-amino-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B8644469.png)


![7-(3-Aza-spiro[5.5]undec-9-yloxy)-chromen-2-one](/img/structure/B8644499.png)


